N-(morpholine-4-carbothioyl)benzamide
Overview
Description
N-(morpholine-4-carbothioyl)benzamide is a chemical compound that has been studied for various applications, including its potential as a gastric prokinetic agent and its antifungal properties. It is part of a broader class of benzamide derivatives that have been synthesized and characterized for their biological activities.
Synthesis Analysis
The synthesis of N-(morpholine-4-carbothioyl)benzamide involves the coupling of a morpholine moiety with a benzoyl group. This compound has been synthesized alongside other derivatives, such as N-[(2-morpholinyl)alkyl]benzamides, which were designed to improve upon the gastric prokinetic activity of metoclopramide and cisapride . Additionally, the synthesis of related compounds with antifungal properties has been reported, where N-(morpholinothiocarbonyl) benzamide and its Co(III) complexes were characterized using elemental analysis, FTIR, and NMR methods .
Molecular Structure Analysis
The molecular structure of N-(morpholine-4-carbothioyl)benzamide and its derivatives has been elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, was determined, revealing the morpholine ring adopts a chair conformation and the benzamide ring is disordered . Similarly, the crystal structure of other benzamide derivatives has been reported, providing insights into their molecular conformations and potential interactions .
Chemical Reactions Analysis
The chemical reactivity of N-(morpholine-4-carbothioyl)benzamide includes its ability to form complexes with metals such as Co(III) . These complexes have been studied for their antifungal activity. Additionally, the compound has been used as a ligand to synthesize metal complexes with Ni(II), Pd(II), and Zn(II), which were characterized by single crystal X-ray diffraction and spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(morpholine-4-carbothioyl)benzamide derivatives have been characterized through various analytical techniques. For example, the melting point, vibrational frequencies, and chemical shifts of a related compound, 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, were determined using X-ray crystallography, FTIR, UV-Vis, and NMR spectroscopy . These properties are crucial for understanding the stability and reactivity of the compound.
Relevant Case Studies
Several case studies have demonstrated the potential applications of N-(morpholine-4-carbothioyl)benzamide derivatives. For instance, some derivatives have shown potent and selective gastric prokinetic activity , while others have exhibited antifungal and antibacterial activities . Additionally, certain benzamide derivatives have been synthesized for their antitumor activity and evaluated against cancer cell lines .
Scientific Research Applications
Synthesis and Antifungal Activity : A study by Zhou Weiqun et al. (2005) synthesized derivatives like N-(morpholinothiocarbonyl) benzamide and their Co(III) complexes. These compounds were tested for antifungal activity against pathogens responsible for plant diseases, indicating their potential in agricultural applications (Zhou, Yang, Liqun, & Cheng, 2005).
Synthesis and Microbial Activities : M. A. Patharia et al. (2020) reported the synthesis of fluorinated Morpholine containing benzamide derivatives and evaluated their microbial activities. This research highlights its application in developing new antimicrobial agents (Patharia, Raut, Dhotre, & Pathan, 2020).
Antidepressant Synthesis : N. S. Donskaya et al. (2004) focused on the synthesis of the antidepressant befol, involving the reaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine. This indicates its use in pharmaceutical manufacturing (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Antimicrobial and Hypoglycemic Activities : A study by L. H. Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)morpholine-4-carbothioamide, for their in vitro antimicrobial and in vivo hypoglycemic activities, thus indicating potential medical applications (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).
Radiolabelling for Medical Imaging : C. Tsopelas (1999) investigated the radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with NA123I and NA125I, optimizing the conditions for this process. This application is crucial in nuclear medicine and biological imaging (Tsopelas, 1999).
Synthesis of Novel Derivatives : F. King and R. Martin (1991) described syntheses of novel 2-morpholine carboxylic acid derivatives, further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, showcasing the compound's versatility in creating new chemical entities (King & Martin, 1991).
Safety And Hazards
properties
IUPAC Name |
N-(morpholine-4-carbothioyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11(10-4-2-1-3-5-10)13-12(17)14-6-8-16-9-7-14/h1-5H,6-9H2,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBPERPNJLQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960795 | |
Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholine-4-carbothioyl)benzamide | |
CAS RN |
40398-30-9 | |
Record name | N-(Morpholinothiocarbonyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40398-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC201499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.